molecular formula C13H17ClN2O3 B8805213 tert-Butyl (6-chloro-3-propanoylpyridin-2-yl)carbamate

tert-Butyl (6-chloro-3-propanoylpyridin-2-yl)carbamate

Cat. No.: B8805213
M. Wt: 284.74 g/mol
InChI Key: NZNGJLNEARYYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (6-chloro-3-propanoylpyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl N-(6-chloro-3-propanoylpyridin-2-yl)carbamate

InChI

InChI=1S/C13H17ClN2O3/c1-5-9(17)8-6-7-10(14)15-11(8)16-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,16,18)

InChI Key

NZNGJLNEARYYQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 7.00 g (30.6 mmol) of tert-butyl(6-chloropyridin-2-yl)carbamate (Example 3A) were initially charged in 90 ml of THF and cooled to −50° C. 47.8 ml (76.5 mmol) of butyllithium (1.6 M in hexane) were added dropwise. After the dropwise addition had ended, the reaction was slowly warmed to 0° C. and kept at 0° C. for 1 h. The mixture was then cooled again to −40° C., and 9.85 g (61.2 mmol) of N-propionylmorpholine dissolved in 10 ml of THF were added. The reaction solution was stirred at −40° C. for another 1 h and then, at −40° C., poured into 1 l of ethyl acetate and 350 ml of ammonium chloride solution, and the organic phase was separated off and washed with water and saturated aqueous sodium bicarbonate solution. The organic phase was dried over magnesium sulfate and concentrated on a rotary evaporator. The crude product was chromatographed on silica gel (mobile phase cyclohexane/ethyl acetate 10:1 to 1:1). This gave 2800 mg (32% of theory) of the product.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
47.8 mL
Type
reactant
Reaction Step Two
Quantity
9.85 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

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